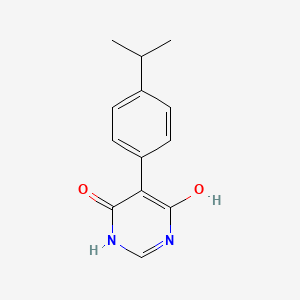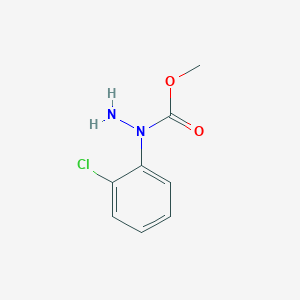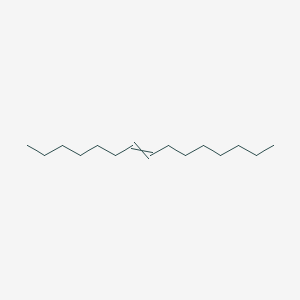
Pentadec-7-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Pentadecene is an organic compound with the molecular formula C15H30 . It is a type of alkene, characterized by the presence of a carbon-carbon double bond. This compound is part of a larger group of hydrocarbons known as alkenes, which are unsaturated hydrocarbons containing at least one carbon-carbon double bond. The double bond in 7-Pentadecene is located at the seventh carbon atom in the chain, giving it its name.
準備方法
Synthetic Routes and Reaction Conditions
7-Pentadecene can be synthesized through various methods, including the dehydration of alcohols and dehydrohalogenation of alkyl halides . One common method involves the dehydration of 7-pentadecanol using a strong acid like sulfuric acid as a catalyst. The reaction typically occurs under elevated temperatures to facilitate the removal of water and formation of the double bond.
Industrial Production Methods
In an industrial setting, 7-Pentadecene can be produced through catalytic cracking of larger hydrocarbons. This process involves breaking down larger hydrocarbon molecules into smaller ones, including alkenes like 7-Pentadecene. Catalysts such as zeolites are often used to enhance the efficiency of this process.
化学反応の分析
Types of Reactions
7-Pentadecene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen to the compound, resulting in the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: This reaction involves the addition of hydrogen to the compound, converting the double bond into a single bond and forming alkanes.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and hydrogen halides (e.g., HCl, HBr).
Major Products Formed
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated alkenes.
科学的研究の応用
7-Pentadecene has various applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of other organic compounds.
Biology: It is studied for its role in biological systems, particularly in the context of pheromones and signaling molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of lubricants, surfactants, and other industrial chemicals.
作用機序
The mechanism of action of 7-Pentadecene involves its interaction with various molecular targets and pathways. In biological systems, it can act as a signaling molecule, interacting with receptors on the surface of cells. This interaction can trigger a cascade of biochemical reactions, leading to various physiological responses.
類似化合物との比較
Similar Compounds
Pentadecane: A saturated hydrocarbon with the formula C15H32. Unlike 7-Pentadecene, it does not contain a double bond.
1-Pentadecene: An alkene with the double bond located at the first carbon atom.
2-Pentadecene: An alkene with the double bond located at the second carbon atom.
Uniqueness
7-Pentadecene is unique due to the position of its double bond, which can influence its chemical reactivity and physical properties. This positional isomerism can result in different applications and interactions compared to other similar compounds.
特性
IUPAC Name |
pentadec-7-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h13,15H,3-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFYKYSBFXNVIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-Chloro-6-phenylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B13875742.png)

![3-Amino-6-(4-hydroxypiperidin-1-yl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13875763.png)

![4-amino-N-[6-methyl-1-(quinolin-5-ylamino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13875771.png)
![2-(4-Pyridinyl)oxazolo[4,5-b]pyridine](/img/structure/B13875774.png)
![tert-butyl N-[2-(hydroxyamino)-3-phenylpropyl]carbamate](/img/structure/B13875782.png)
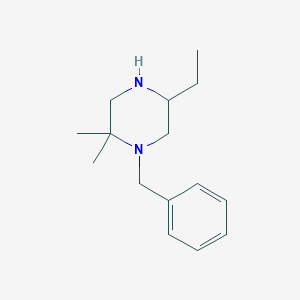
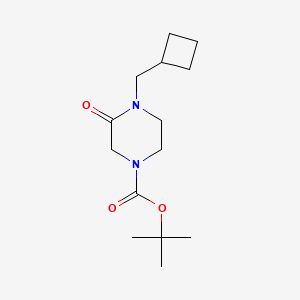


![Methyl 4-[2-(3-chloroanilino)-2-oxoethoxy]benzoate](/img/structure/B13875808.png)
